5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
5-methyl-2-propyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-11-12(13)9-7-8(2)5-6-10(9)14-11/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPJDSBXOAFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)C2=C(O1)C=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195510-16-7 | |
| Record name | 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Substituent Effects: The propyl group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., methyl in 5-fluoro-2-methyl derivatives) or electron-withdrawing groups (e.g., sulfonyl in ). This may enhance membrane permeability in biological systems.
- Planarity vs. Flexibility: The dihydro structure in the target compound reduces planarity compared to fully aromatic analogs like 5-fluoro-2-methyl derivatives, which exhibit π-π stacking interactions critical for crystal packing .
Biological Activity
5-Methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. This compound exhibits unique properties attributed to its specific substituents, which influence its interaction with biological systems. This article delves into the biological activities of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₆O
- CAS Number : 1195510-16-7
This compound belongs to the class of benzofurans, which are known for their versatile chemical reactivity and biological significance.
The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways:
Target Pathways
- Anti-inflammatory Activity : This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
- Antitumor Activity : Research indicates that it may affect pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
These results indicate that the compound possesses promising antibacterial properties that could be harnessed in clinical settings .
Anticancer Potential
The compound's anticancer activity has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of key signaling pathways:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results showed that this compound had lower MIC values compared to traditional antibiotics like ceftriaxone, highlighting its potential as an alternative treatment for resistant bacterial strains .
Study on Anticancer Effects
In another research project focusing on the anticancer properties of benzofuran derivatives, this compound was tested against several cancer cell lines. The study concluded that it could effectively inhibit cell growth and induce apoptosis at non-toxic concentrations .
Q & A
Q. Table 1: Synthesis Parameters
| Step | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Oxidation | 3-Chloroperoxybenzoic acid, CH₂Cl₂ | 71% yield | |
| Purification | Column chromatography (4:1 hexane:EA) | Rf = 0.51 | |
| Recrystallization | Diisopropyl ether, slow evaporation | Single crystals | |
| Alternative Synthesis | Hexafluoropropan-2-ol, oxidant | HRMS confirmation |
What analytical techniques are critical for confirming the structural integrity of this compound?
Classification: Basic
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzofuran ring with 0.006 Å deviation) and identifies π⋯π stacking interactions (centroid separations: 3.658–3.771 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydrofuran ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀O₂ for analogs) .
How can molecular docking studies elucidate interactions between this compound and biological targets?
Classification: Advanced
Methodological Answer:
Docking studies (e.g., using AutoDock Vina) compare binding modes to targets like tubulin. For benzofuran-3-one analogs, key steps include:
Target Preparation : Retrieve tubulin structure (PDB ID: 1SA0).
Ligand Optimization : Minimize energy of 5-methyl-2-propyl derivative using Gaussian.
Grid Box Setup : Focus on the colchicine-binding site (hydrophobic pockets in α/β-tubulin).
Analysis : Identify hydrogen bonds (e.g., cyanomethoxy group with αTyr224) and hydrophobic interactions. Aurone analogs lacking critical groups show reduced activity, highlighting binding necessities .
What strategies resolve contradictions in pharmacological data for benzofuran-3-one derivatives?
Classification: Advanced
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
Systematic SAR Analysis : Modify substituents on aromatic rings A/B to assess impacts on solubility and bioactivity. For example, adding polar groups (e.g., -OH, -OCH₃) improves water solubility but may reduce membrane permeability .
Comparative Docking : Contrast active/inactive analogs (e.g., presence/absence of cyanomethyl group in aurones) to identify critical interactions .
In Vitro/In Vivo Correlation : Validate cellular assays with pharmacokinetic profiling (e.g., microsomal stability tests) .
How to design structure-activity relationship (SAR) studies for this compound?
Classification: Advanced
Methodological Answer:
Core Modifications : Vary alkyl chains (e.g., propyl vs. methyl) to assess steric effects.
Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the benzofuran ring.
Biological Assays : Test against disease-relevant targets (e.g., tubulin for anticancer activity).
Data Analysis : Use QSAR models to correlate logP, polar surface area, and bioactivity .
What crystallization conditions optimize single-crystal growth for X-ray studies?
Classification: Basic
Methodological Answer:
- Solvent Selection : Use low-polarity solvents (e.g., diisopropyl ether) to slow nucleation.
- Temperature Control : Evaporate at room temperature to avoid thermal stress.
- Refinement : Apply riding models for H atoms (C–H = 0.95 Å for aryl, 0.98 Å for methyl) and refine with SHELXL .
How do π⋯π interactions influence the solid-state structure of benzofuran-3-one derivatives?
Classification: Advanced
Methodological Answer:
In crystal packing, π⋯π stacking between furan and benzene rings (centroid separations: 3.6–3.8 Å) stabilizes the lattice. Slippage values (0.887–1.266 Å) indicate offset stacking, reducing repulsion. Intermolecular C–H⋯O bonds further stabilize the structure .
What in vitro assays are suitable for evaluating neuroprotective effects?
Classification: Advanced
Methodological Answer:
- OGD/R Model : Subject neuronal cells to oxygen-glucose deprivation followed by reperfusion. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe). Benzofuran analogs with antioxidative substituents (e.g., -CH₃, -C₃H₇) show improved survival rates .
- Target Validation : Use siRNA knockdown of Nrf2 to confirm antioxidant pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
